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1-Caffeoyl-beta-D-glucose - 14364-08-0

1-Caffeoyl-beta-D-glucose

Catalog Number: EVT-444588
CAS Number: 14364-08-0
Molecular Formula: C15H18O9
Molecular Weight: 342.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-O-Caffeoylglucose, also known as caffeic-beta-D-gluside, belongs to the class of organic compounds known as hydroxycinnamic acid glycosides. These are glycosylated hydoxycinnamic acids derivatives. 1-O-Caffeoylglucose exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 1-O-caffeoylglucose is primarily located in the cytoplasm. Outside of the human body, 1-O-caffeoylglucose can be found in a number of food items such as black elderberry, rubus (blackberry, raspberry), blackcurrant, and jostaberry. This makes 1-O-caffeoylglucose a potential biomarker for the consumption of these food products.
Overview

1-Caffeoyl-beta-D-glucose is a chemical compound classified as a cinnamate ester, formed through the condensation of the 1-hydroxy group of beta-D-glucopyranose with the carboxy group of trans-caffeic acid. This compound is notable for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .

Source

1-Caffeoyl-beta-D-glucose can be naturally sourced from plants, particularly in coffee and tea. It can also be synthesized in laboratory settings through specific chemical reactions involving caffeic acid and beta-D-glucose .

Classification
  • Type: Cinnamate ester
  • Molecular Formula: C₁₅H₁₈O₉
  • CAS Number: 14364-08-0
Synthesis Analysis

Methods

The primary method for synthesizing 1-caffeoyl-beta-D-glucose involves the esterification of caffeic acid with beta-D-glucose. This reaction typically requires a catalyst to facilitate the formation of the carbon-oxygen bond between the caffeic acid and glucose. Common catalysts include nicotinamide adenine dinucleotide (NAD) or other acyltransferases .

Technical Details

The synthesis process generally follows these steps:

  1. Preparation of Reactants: Caffeic acid and beta-D-glucose are prepared in appropriate concentrations.
  2. Catalysis: A catalyst is introduced to promote the reaction.
  3. Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to optimize yield.
  4. Purification: The product is purified using techniques such as high-speed counter-current chromatography (HSCCC) to isolate 1-caffeoyl-beta-D-glucose from by-products .
Molecular Structure Analysis

Structure

The molecular structure of 1-caffeoyl-beta-D-glucose consists of a beta-D-glucopyranose moiety linked to a caffeoyl group via an ester bond.

Data

  • Molecular Weight: 342.30 g/mol
  • Structural Formula: The structure can be represented as follows:
C15H18O9\text{C}_{15}\text{H}_{18}\text{O}_{9}

The compound exhibits characteristic functional groups associated with both glucose and caffeic acid derivatives, which contribute to its biological activity.

Chemical Reactions Analysis

Reactions

1-Caffeoyl-beta-D-glucose is involved in several types of chemical reactions, including:

  • Oxidation: Can be oxidized to form quinones.
  • Reduction: Reduction can yield dihydrocaffeoyl derivatives.
  • Substitution: Hydroxyl groups on the glucose moiety can participate in substitution reactions, leading to various derivatives .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride.
  • Substitution Reagents: Acyl chlorides and anhydrides.
Mechanism of Action

The mechanism of action for 1-caffeoyl-beta-D-glucose involves its interaction with biological systems at the molecular level. It is believed to exert its effects primarily through antioxidant activity, scavenging free radicals and reducing oxidative stress within cells. Additionally, it may modulate various signaling pathways related to inflammation and cancer progression by interacting with specific enzymes or receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Approximately 326 °C
  • Solubility: Soluble in methanol and other polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents; undergoes hydrolysis under acidic or basic conditions.

Relevant analytical data includes spectral techniques such as UV, IR, 1H^{1}H NMR, and 13C^{13}C NMR for structural elucidation .

Applications

1-Caffeoyl-beta-D-glucose has diverse applications across various fields:

  • Scientific Research: Used as a model compound for studying esterification and glycosylation reactions.
  • Biological Studies: Investigated for its roles in plant metabolism and potential health benefits due to its antioxidant properties.
  • Medical Research: Explored for anti-inflammatory, antiviral, and anticancer activities, contributing to drug development efforts.
  • Industrial Uses: Employed in developing natural antioxidants and preservatives in food and cosmetic products .
Structural Characterization and Chemical Properties

Molecular Architecture of 1-Caffeoyl-beta-D-glucose

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, reflecting its precise stereochemical configuration [7] [9] . It is classified as a cinnamate ester derived from the formal condensation between the anomeric hydroxyl group (C1) of β-D-glucopyranose and the carboxylic acid group of trans-caffeic acid [2] [3]. The glucose moiety adopts the ^4^C~1~ chair conformation, with stereochemistry defined by five chiral centers (C2–C6). The caffeoyl group exhibits an E (trans) configuration at the double bond (C2'–C3'), while the glycosidic linkage (C1–O–C=O) is exclusively β-anomeric due to retention of stereochemistry during biosynthesis [2] .

Table 1: Stereochemical Descriptors of 1-Caffeoyl-beta-D-glucose

FeatureDescription
Anomeric Configurationβ-D-glucopyranose (C1 stereochemistry)
Glucose Conformation^4^C~1~ chair
Caffeoyl Bond GeometryE (trans) configuration at C2'=C3'
Chiral Centers5 (Glucose: C2–C6) + 1 (Caffeoyl C=C)
Glycosidic Bond TypeEster linkage (C1–O–C=O)

Spectroscopic Analysis (NMR, IR, UV-Vis, MS)

NMR Spectroscopy:

  • ¹H NMR: Key signals include the β-glucose anomeric proton at δ 5.6–5.8 (d, J = 7–8 Hz), caffeoyl olefinic protons at δ 7.5 (d, J = 16 Hz, H-3') and δ 6.3 (d, J = 16 Hz, H-2'), and aromatic protons (δ 6.7–7.1) [4] [7]. The glucose ring protons resonate between δ 3.2–4.2.
  • ¹³C NMR: Characteristic peaks comprise the ester carbonyl (δ 167–169), caffeoyl olefinic carbons (δ 115–148), and glucose C1 (δ 92–94) [4] .

Mass Spectrometry:

  • High-Resolution ESI-MS: Shows [M–H]¯ at m/z 341.087 (calc. 341.087 for C₁₅H₁₇O₉¯) [4] [7]. Fragmentation includes loss of glucose (162 Da) yielding caffeic acid (m/z 179) and retro-Diels-Alder cleavage of the catechol ring.

UV-Vis Spectroscopy:

  • Displays dual maxima at λ~max~ 245 nm (cinnamate π→π) and 330 nm (catechol π→π), with hyperchromic shifts under alkaline conditions due to catecholate formation [4] .

IR Spectroscopy:

  • Key bands: 1690 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C), 1600 cm⁻¹ (aromatic C–C), and 1070–1150 cm⁻¹ (C–O glycosidic bonds) .

Table 2: Key Spectral Signatures of 1-Caffeoyl-beta-D-glucose

TechniqueCritical AssignmentsInterpretation
¹H NMRδ 5.6–5.8 (d, J=7–8 Hz); δ 7.5 (d, J=16 Hz); δ 6.3 (d, J=16 Hz)Anomeric H; H-3'; H-2'
¹³C NMRδ 167–169; δ 148; δ 115; δ 92–94Ester C=O; Aromatic C; Olefinic C; Glucose C1
MSm/z 341.087 [M–H]¯; m/z 179 [Caffeate–H]¯Molecular ion; Caffeic acid fragment
UV-Visλ~max~ 245 nm, 330 nmCinnamate/catechol conjugation
IR1690 cm⁻¹; 1630 cm⁻¹; 1070–1150 cm⁻¹C=O; C=C; Glycosidic C–O

Crystallographic Studies and Conformational Dynamics

Direct crystallographic data for this compound remains limited due to challenges in crystallizing polar glycosides. However, molecular dynamics simulations reveal two dominant conformations:

  • Extended: Caffeoyl chain perpendicular to glucose, stabilized by intramolecular H-bonding between the C3'–OH and glucose O4 [4] .
  • Folded: Caffeoyl stacked over glucose, facilitated by hydrophobic interactions in apolar environments [4].The glycosidic bond (C1–O) exhibits restricted rotation (energy barrier ~15 kJ/mol), while the caffeoyl C2'–C3' bond permits free rotation . Computational models (DFT) indicate the β-anomer is energetically favored by 8.4 kJ/mol over α, consistent with exclusive enzymatic biosynthesis [3] [6].

Physicochemical Properties

Solubility, Melting Point, and Stability Profiling

  • Solubility: Highly soluble in water (6.98 g/L at 25°C), methanol, and DMSO; sparingly soluble in ethanol; insoluble in nonpolar solvents (hexane, chloroform) [4] .
  • Melting Point: Decomposes without clear melting at 188°C; literature reports range from 96–98°C for impure samples .
  • Stability:
  • pH Sensitivity: Degrades rapidly under alkaline conditions (pH > 8) via ester hydrolysis and catechol oxidation. Stable at pH 3–6 [4] .
  • Thermal Degradation: Dehydration occurs >80°C, forming caffeic acid anhydrides and glucose degradation products (e.g., HMF) [4].
  • Light Sensitivity: UV exposure accelerates trans-to-cis isomerization (quantum yield Φ = 0.32) and oxidative polymerization .

Table 3: Physicochemical Properties of 1-Caffeoyl-beta-D-glucose

PropertyValue/ConditionExperimental Conditions
Water Solubility6.98 g/L25°C, ALOGPS prediction [4]
logP (Partition Coeff.)-0.7 (calc.)ALOGPS [4]
Melting PointDecomposition >188°CThermogravimetric analysis
pH Stability Range3–6HPLC monitoring [4]
Thermal DegradationOnset at 80°CTGA/DSC

Acid-Base Behavior and Redox Potential

  • Acid-Base Properties:
  • Three ionizable protons: pK~a1~ = 4.2 (caffeoyl COOH, though esterified), pK~a2~ = 8.3 (catechol 4'-OH), pK~a3~ = 11.5 (catechol 3'-OH) [4] . The esterification shifts caffeoyl pK~a~ values higher than free caffeic acid (pK~a~ 4.6).
  • Under physiological pH (7.4), the catechol exists as monoanion, enhancing radical scavenging [7].
  • Redox Properties:
  • Oxidation potential: +0.45 V vs. Ag/AgCl for catechol → o-quinone [6].
  • Antioxidant activity: Scavenges DPPH• (IC₅₀ = 18.7 µM) and ABTS•⁺ (IC₅₀ = 9.4 µM) via H-atom transfer and sequential electron-proton transfer mechanisms [6] . The ortho-dihydroxy configuration allows chelation of prooxidant metals (Fe³⁺ K~d~ = 1.2 × 10⁴ M⁻¹) .

Table 4: Synonyms and Database Identifiers for 1-Caffeoyl-beta-D-glucose

SynonymSourceIdentifier
1-O-[(E)-Caffeoyl]-β-D-glucoseChEBICHEBI:614 [2] [3]
1-Caffeoyl-β-D-glucosePubChemCID 5281761 [1]
1-O-Caffeoyl-β-D-glucoseFooDBFDB004606 [4]
1-O-(trans-Caffeoyl)-β-D-glucoseContaminantDBCHEM025637 [7]
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoateNMPPDBNMPC-107 [9]

Properties

CAS Number

14364-08-0

Product Name

1-Caffeoyl-beta-D-glucose

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C15H18O9

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(23-10)24-11(19)4-2-7-1-3-8(17)9(18)5-7/h1-5,10,12-18,20-22H,6H2/b4-2+/t10-,12-,13+,14-,15+/m1/s1

InChI Key

WQSDYZZEIBAPIN-VBQORRLJSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O)O

Synonyms

b-D-Glucopyranose, 1-[3-(3,4-dihydroxyphenyl)-2-propenoate]

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

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